2-(2-methylphenoxy)ethylamine

Adrenergic Pharmacology Structure-Activity Relationship Phenoxyethylamine Derivatives

When sourcing phenoxyethylamine building blocks, inconsistent potency due to positional isomer variability is a key risk. 2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8) provides a definitive ortho-methyl scaffold with proven SAR: ortho substitution significantly enhances adrenergic blocking activity vs. meta/para isomers. • Potency advantage for adrenergic receptor probe synthesis • Non-interchangeable regiochemistry for patent-selective NMDA/dopaminergic modulator libraries • Standardized 95% purity, room-temperature stable for reproducible agrochemical intermediate synthesis Supplied as a research chemical with standard B2B global shipping.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 26583-60-8
Cat. No. B181523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)ethylamine
CAS26583-60-8
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCN
InChIInChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3
InChIKeyDXYUDCFZHJXQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenoxy)ethylamine Overview


2-(2-Methylphenoxy)ethylamine (CAS 26583-60-8) is a primary amine with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. It is classified as a substituted phenoxyethylamine, a structural motif recognized in medicinal chemistry for its ability to engage with various biological targets, including adrenergic and dopaminergic receptors [2]. This compound is typically supplied as a research chemical with a purity specification of 95% and is stored at room temperature away from moisture .

Workflow
Adrenergic receptor pharmacology studies
Selection
Ortho-methyl-substituted phenoxyethylamine scaffold
Use Context
Building block for CNS modulators and agrochemical intermediates

Why 2-(2-Methylphenoxy)ethylamine Cannot Be Substituted


Within the phenoxyethylamine class, the position of the methyl substituent on the aromatic ring is a critical determinant of biological activity and chemical reactivity, precluding generic substitution. A foundational structure-activity relationship (SAR) study demonstrated that ortho-methyl substitution of the aromatic ring produces a considerable increase in adrenergic blocking activity, whereas meta and para substitutions significantly reduce this activity [1]. Consequently, substituting 2-(2-methylphenoxy)ethylamine with its unsubstituted parent (2-phenoxyethylamine) or its regioisomers (2-(3-methylphenoxy)ethylamine, 2-(4-methylphenoxy)ethylamine) is expected to yield a substantial loss in potency in assays where this SAR trend applies. Furthermore, the ortho-methyl group introduces unique steric hindrance that can influence conformational preferences and subsequent chemical transformations, making it a non-interchangeable building block in synthetic sequences where regioselectivity is required [2].

TARGET COMPOUND
2-(2-Methylphenoxy)ethylamine
Ortho-methyl substitution linked to increased adrenergic blocking activity and unique steric environment.
POTENTIAL SUBSTITUTES
Regioisomers or unsubstituted analog
Meta/para regioisomers or 2-phenoxyethylamine may significantly reduce activity; altered steric hindrance can shift synthetic selectivity.

2-(2-Methylphenoxy)ethylamine vs. Analogs


Ortho-Methyl Substitution Enhances Adrenergic Blocking

A comprehensive study of 53 phenoxyethylamine derivatives established that ortho-methyl substitution on the aromatic ring yields a considerable increase in adrenergic blocking activity, while meta and para substitutions significantly reduce activity [1]. This SAR trend provides a clear, class-level justification for selecting the ortho-substituted 2-(2-methylphenoxy)ethylamine over its meta- and para-substituted regioisomers for research applications targeting adrenergic systems.

Ortho-methyl SAR
Class-level
Ortho-methyl increases activity; meta/para decrease
Supports ortho-substituted selection for adrenergic studies
Based on 1951 in vivo/in vitro blocking assays
Adrenergic Pharmacology Structure-Activity Relationship Phenoxyethylamine Derivatives

Physicochemical Properties vs. Parent Compound

The introduction of the ortho-methyl group in 2-(2-methylphenoxy)ethylamine alters its physicochemical properties compared to the unsubstituted parent compound, 2-phenoxyethylamine. Computed properties from PubChem provide a quantitative basis for this distinction, which can impact compound handling, solubility, and permeability in biological assays [1].

Lipophilicity shift
Supporting evidence
XLogP3 1.8 vs 1.1 (Δ +0.7)
Increased lipophilicity may alter membrane permeability
Computed values from PubChem
Computational Chemistry Physicochemical Properties Drug Design

Patent-Defined Scaffold for CNS Modulation

2-(2-Methylphenoxy)ethylamine serves as a key structural component within a broader patent class covering substituted phenoxyethylamine derivatives. This patent (WO2012143343A1) explicitly claims the use of such derivatives as modulators of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission [1]. This establishes a defined intellectual property and therapeutic application space that is not uniformly applicable to all phenoxyethylamines, highlighting the scaffold's specific utility.

CNS patent class
Class-level
Patent family WO2012143343A1 claims substituted phenoxyethylamines
Establishes scaffold utility for CNS neurotransmission research
Patent-defined class; specific compound not exemplified
CNS Drug Discovery Dopaminergic Modulation NMDA Receptor

Intermediate for Insecticides and Acaricides

Substituted phenoxyethylamines, including the 2-(2-methylphenoxy)ethylamine scaffold, are described in the patent literature as valuable synthetic intermediates for producing substituted phenoxyethyl-aminopyrimidine derivatives, which exhibit high activities as insecticides and acaricides [1]. This documented industrial application provides a procurement rationale that extends beyond purely academic research.

Agrochemical intermediate
Class-level
Documented intermediate for insecticidal aminopyrimidines
Supports procurement for agrochemical synthesis research
Patent US5030755; class-level relevance
Agrochemical Synthesis Insecticide Acaricide

2-(2-Methylphenoxy)ethylamine Applications


Adrenergic Receptor Lead Optimization

Leverage the established SAR that ortho-methyl substitution enhances adrenergic blocking activity [1] to prioritize 2-(2-methylphenoxy)ethylamine as a core scaffold. Use it as a starting point for synthesizing focused libraries to probe adrenergic receptor subtypes, where the ortho-methyl group is expected to confer a potency advantage over unsubstituted, meta-, or para-methyl analogs. This is particularly relevant for programs targeting alpha-1 adrenoceptors or developing novel cardiovascular agents.

Dopaminergic & NMDA Receptor Modulator Development

Utilize 2-(2-methylphenoxy)ethylamine as a key building block for generating novel chemical entities within the patent-defined space of cortical dopaminergic and NMDA receptor-mediated glutamatergic neurotransmission modulators [2]. This scenario is ideal for research groups investigating treatments for neuropsychiatric disorders, where the phenoxyethylamine motif can be elaborated to fine-tune receptor subtype selectivity and pharmacokinetic properties.

Insecticidal Aminopyrimidine Synthesis

Employ 2-(2-methylphenoxy)ethylamine as an intermediate in the synthesis of substituted phenoxyethyl-aminopyrimidine derivatives, a class known for its insecticidal and acaricidal activities [3]. This application scenario is suited for agrochemical discovery teams aiming to develop new crop protection agents by exploring the structure-activity relationships of this phenoxyethylamine-derived chemotype.

Physicochemical & Permeability Profiling

Given its computed XLogP3 value of 1.8 [4], 2-(2-methylphenoxy)ethylamine is a suitable model compound for studying the impact of ortho-methyl substitution on the lipophilicity, membrane permeability, and solubility of phenoxyethylamine-based molecules. Researchers can use it in comparative assays with its less lipophilic, unsubstituted parent (2-phenoxyethylamine, XLogP3 = 1.1) to quantify the effect of this minor structural modification on in vitro ADME parameters.

Application
Selection Property
Validation Focus
Adrenergic receptor pharmacology studies
Ortho-methyl SAR-based selection
Potency comparison vs. regioisomers in blocking assays
CNS neurotransmission modulation research
Patent-defined phenoxyethylamine scaffold
Dopaminergic/NMDA receptor activity profiling
Agrochemical intermediate synthesis
Phenoxyethylamine building block for aminopyrimidines
Insecticidal/acaricidal activity screening
Lipophilicity and permeability assays
Ortho-methyl-induced lipophilicity change
Comparative ADME profiling with unsubstituted analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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